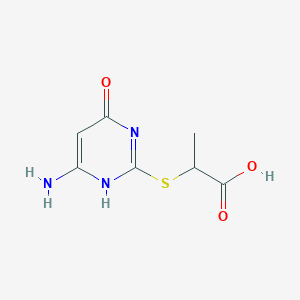
2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid” is a chemical compound with the CAS Number: 532954-30-6. It has a molecular weight of 215.23 and its IUPAC name is 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .Aplicaciones Científicas De Investigación
-
Anticancer Drug Discovery
- Application: 2-aminothiazole derivatives have shown promise in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
- Method: The development of these compounds involves structural modification of the 2-aminothiazole scaffold .
- Results: Some clinically applied anticancer drugs such as dasatinib and alpelisib contain this nucleus .
-
Antiviral Therapeutics
- Application: Compounds containing five-membered heteroaryl amines, similar to the compound you mentioned, have shown relatively higher antiviral activity against Newcastle disease virus .
- Method: These compounds are synthesized and then tested for their antiviral activity .
- Results: Their antiviral activity was found to be almost on par with the well-known antiviral commercial drug, Ribavirin .
-
Nanomaterials
- Application: Certain compounds can be used as templates for creating nanofibers or nanosheets .
- Method: The aggregates of these compounds can be repeatedly transformed between nanowires and nanosheets by changing the pH .
- Results: This method has been used to create silver nanofibers or silver nanosheets .
-
Biological Activities
- Application: Indole derivatives, which have a similar structure to the compound you mentioned, possess various biological activities .
- Method: Researchers synthesize a variety of indole derivatives and test them for different pharmacological activities .
- Results: Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
-
Antibacterial Agents
- Application: Certain compounds with a similar structure have been found to have antibacterial properties .
- Method: These compounds are synthesized and then tested against various bacterial strains .
- Results: Some of these compounds have shown significant antibacterial activity, making them potential candidates for the development of new antibacterial drugs .
-
Antifungal Agents
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNYFRYBPPHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378261 |
Source


|
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-YL)thio]propanoic acid | |
CAS RN |
532954-30-6 |
Source


|
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
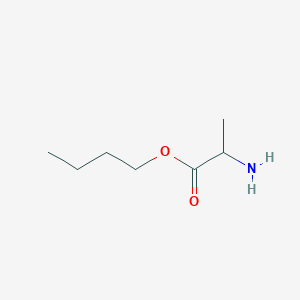
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
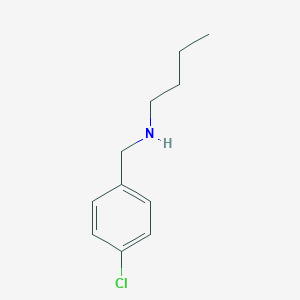
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
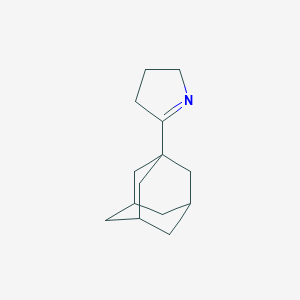

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
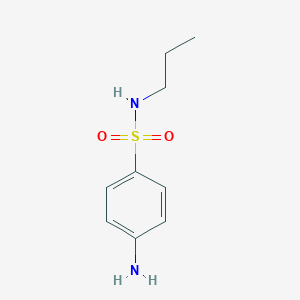
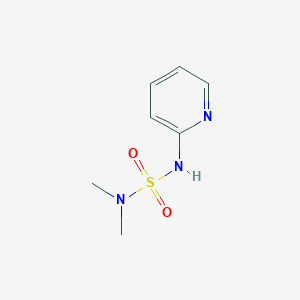
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)